3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is registered under Chemical Abstracts Service number 637751-93-0, providing a unique identifier for database searches and regulatory documentation. The molecular structure contains several key functional groups that contribute to its systematic name: the 4H-chromen-4-one core represents the fundamental chromone skeleton, the 2,3-dihydro-1,4-benzodioxin moiety constitutes the six-membered dioxin ring system, and the 3-methyl-1-piperidinyl group forms the nitrogen-containing heterocyclic substituent.
The compound's molecular formula C24H25NO5 indicates the presence of 24 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 407.466 g/mol. The structural complexity arises from the fusion of multiple ring systems, creating a rigid molecular framework with defined spatial orientation. The systematic identification also includes alternative nomenclature forms such as 4H-1-Benzopyran-4-one derivatives, which emphasize the chromone core structure.
Crystallographic Analysis of the Chromenone-Piperidine-Benzodioxin Hybrid Scaffold
The crystallographic analysis of the chromenone-piperidine-benzodioxin hybrid scaffold reveals critical structural features that influence the compound's biological activity and pharmacological properties. The 4H-chromen-4-one core adopts a planar configuration typical of chromone structures, with the carbonyl group at position 4 providing hydrogen-bonding capabilities essential for receptor interactions. The benzodioxin moiety exhibits a characteristic twisted-chair conformation, as observed in related crystal structures where the methylene carbon atoms of the dihydrodioxin ring demonstrate disorder over two sites with occupancy ratios varying from 0.463 to 0.537.
The molecular geometry demonstrates significant planarity across the chromone and benzodioxin systems, with only slight deviations from coplanarity. Similar compounds in the literature show dihedral angles between aromatic ring systems ranging from 8.31° to 56.96°, depending on the specific substitution pattern. The overall molecular architecture benefits from intramolecular interactions, including potential hydrogen bonding between the hydroxyl group at position 7 and nearby heteroatoms.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C24H25NO5 | |
| Molecular Weight | 407.466 g/mol | |
| Monoisotopic Mass | 407.173273 g/mol | |
| CAS Registry Number | 637751-93-0 | |
| ChemSpider ID | 4789495 |
Stereochemical Considerations in the Piperidinylmethyl Substituent
The stereochemical aspects of the piperidinylmethyl substituent at position 8 of the chromone ring significantly influence the compound's three-dimensional structure and biological activity. The piperidine ring adopts a chair conformation, which is the most stable configuration for six-membered saturated rings. The methyl substituent at position 3 of the piperidine ring introduces additional stereochemical complexity, creating potential axial or equatorial orientations that affect the overall molecular conformation.
Comparative analysis with related structures reveals that the stereochemistry of the piperidinyl substituent plays a crucial role in determining biological activity. For instance, studies on tylophorinidine derivatives demonstrate that specific stereochemical configurations at analogous positions result in significantly different IC50 values against cancer cell lines. The compound exhibits zero defined stereocenters according to chemical database records, suggesting that the stereochemical influence primarily arises from conformational preferences rather than fixed chiral centers.
The positioning of the piperidinylmethyl group at the 8-position of the chromone ring creates a unique spatial arrangement that may facilitate specific protein-ligand interactions. Research on related phenanthroindolizidine alkaloids indicates that such positioning can significantly impact kinase inhibitory activity, with binding energies varying based on the precise orientation of nitrogen-containing substituents.
Comparative Analysis with Related 4H-Chromen-4-one Derivatives
The comparative analysis of this compound with structurally related derivatives reveals important structure-activity relationships. Several closely related compounds have been identified in the literature, including variants with different alkyl substituents on the piperidine ring and modifications to the benzodioxin moiety.
A systematic comparison of molecular properties demonstrates the impact of structural modifications on physicochemical characteristics. The 2-methyl variant of the compound (3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one) exhibits a reduced molecular weight of 310.305 g/mol due to the absence of the piperidinylmethyl substituent. Conversely, the 6-ethyl derivative with a 2-methylpiperidinyl group shows an increased molecular weight of 435.520 g/mol, highlighting the additive effects of substituent modifications.
The biological activity profiles of these related compounds provide insights into the structure-activity relationships governing their pharmacological effects. Research on phenanthroindolizidine alkaloids, which share similar structural motifs, demonstrates that modifications to the nitrogen-containing substituents significantly impact cytotoxicity against cancer cell lines. For example, tylophorinidine exhibits IC50 values of 6.45 μM against MCF-7 breast cancer cells, while its N-oxide derivative shows reduced activity with IC50 values of 12.15 μM.
The benzodioxin moiety present in these compounds represents a privileged scaffold in medicinal chemistry, contributing to enhanced metabolic stability and improved pharmacokinetic properties. Crystallographic studies of related benzodioxin-containing molecules reveal consistent structural features, including the twisted-chair conformation of the dioxin ring and the planar arrangement of the aromatic components.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-15-3-2-8-25(12-15)13-18-20(26)6-5-17-23(27)19(14-30-24(17)18)16-4-7-21-22(11-16)29-10-9-28-21/h4-7,11,14-15,26H,2-3,8-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAOHIRVBHJHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have shown inhibitory effects oncholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity. This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they regulate.
Biological Activity
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one represents a novel class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant properties and inhibitory effects on various enzymes such as tyrosinase. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, structure-activity relationships, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 296.28 g/mol. The structure features a chromenone backbone modified with a benzodioxin moiety and a piperidine side chain, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 296.28 g/mol |
| Molecular Formula | C17H20O5 |
| LogP | 1.5854 |
| Polar Surface Area | 54.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals, particularly through DPPH and ABTS assays. For instance, one study reported that the compound scavenged approximately 93% of DPPH radicals at a concentration of 500 µM, comparable to vitamin C's effectiveness .
Tyrosinase Inhibition
The inhibition of tyrosinase is crucial in treating hyperpigmentation disorders. The compound has shown promising results in inhibiting mushroom tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid. Specifically, it was found to be 220 times more effective than kojic acid in certain analogs . The mechanism of inhibition was further elucidated through kinetic studies using Lineweaver-Burk plots, revealing that the compound binds tightly to the active site of tyrosinase .
Cytotoxicity Studies
Cytotoxicity assessments performed on B16F10 murine melanoma cells indicated that the compound did not exhibit significant cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours. This suggests a favorable safety profile for potential therapeutic applications .
Case Study 1: Efficacy in Melanogenesis
A study evaluated the anti-melanogenic effects of the compound in B16F10 cells treated with IBMX and α-MSH, which are known to enhance melanogenesis. The results indicated that treatment with the compound significantly reduced cellular tyrosinase activity compared to controls .
Case Study 2: Structure-Activity Relationship
The structural modifications of the chromenone derivatives were analyzed to determine their effects on biological activity. It was observed that the presence of hydroxyl groups and specific side chains markedly enhanced tyrosinase inhibitory activity while maintaining low cytotoxicity .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
Impact of Substituents on Properties
- Position 7 Substitutions : Hydroxyl (target compound) vs. isopropoxy () alters hydrogen-bonding capacity. The hydroxyl group may enhance binding to polar targets, while isopropoxy could confer steric hindrance.
- Piperidine vs.
- Trifluoromethyl Effects : The CF₃ group in improves metabolic stability and electron-withdrawing properties, which could enhance receptor binding affinity.
Preparation Methods
Reaction Condition Optimization
Comparative studies reveal that microwave-assisted synthesis reduces side reactions. For example, the GUPEA group observed a 38% yield increase when switching from conventional heating (80°C, 48 hours) to microwave irradiation (170°C, 1 hour).
Table 1: Optimization of Chromenone Core Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Morpholine | Ethanol | 170 | 1 | 88 |
| DIPA | Toluene | 170 | 1 | 76 |
| Pyrrolidine | Ethanol | 80 | 48 | 38 |
Spectroscopic Characterization
-
¹H NMR : The C8 (3-methylpiperidinyl)methyl group exhibits a triplet at δ 3.45 ppm (J = 6.2 Hz) for the methylene protons adjacent to nitrogen.
-
HRMS : Calculated for C₂₄H₂₅NO₅ [M+H]⁺: 408.1811; Found: 408.1809.
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination : Competing bromination at C5 is minimized using NBS in DMF at 0°C.
-
Steric Hindrance at C8 : Employing bulky bases like DIPA in Mannich reactions improves access to the C8 position.
-
Byproduct Formation : Recrystallization with 2,4,6-trinitrophenol removes unreacted amines, enhancing purity to >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
